N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a unique chemical compound with significant potential in various fields such as chemistry, biology, and medicine. Known for its intricate structure, this compound features a quinazoline core, which is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide generally involves multiple steps starting with the preparation of the quinazoline core. Typically, anthranilic acid derivatives are used as the starting material. The process might include:
Step 1: : Formation of 3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline via condensation of anthranilic acid with a suitable aldehyde or ketone under acidic conditions.
Step 2: : Alkylation of the quinazoline derivative using 3-(bromoethyl)ethyl phenylamine under base-catalyzed conditions to introduce the N-{3-[ethyl(phenyl)amino]propyl} group.
Industrial Production Methods
In industrial settings, these reactions are optimized for scale, often involving continuous flow chemistry to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : This compound may undergo oxidation to introduce hydroxyl groups or reduction to alter its functional groups.
Substitution: : The aromatic rings and quinazoline core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: : Halogenation can be achieved using reagents like bromine (Br2) or iodine (I2).
Major Products Formed
These reactions lead to derivatives with altered functional groups, improving the compound’s solubility, reactivity, and potential biological activity.
Scientific Research Applications
Chemistry
Catalysis: : Used as ligands in coordination chemistry to form catalysts for organic reactions.
Biology
Cell Signaling Studies: : Investigating its role in signal transduction pathways.
Medicine
Drug Development: : Exploring its potential as a lead compound in designing new drugs for treating cancer and other diseases.
Industry
Material Science:
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action varies with its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. For example, it might inhibit a specific kinase in a cancer pathway, preventing cell proliferation.
Comparison with Similar Compounds
Similar Compounds
N-{2-[ethyl(phenyl)amino]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: : Differing by the length of the linker chain.
N-{3-[methyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide: : Differing by the alkyl group attached to the nitrogen.
Uniqueness
N-{3-[ethyl(phenyl)amino]propyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide’s distinct structure makes it unique in its interaction with biological targets, offering improved efficacy and selectivity in drug development.
That should give you a comprehensive overview of the compound This compound holds a lot of promise in various scientific fields, and its detailed analysis shows the depth of research being conducted to harness its potential
Properties
IUPAC Name |
N-[3-(N-ethylanilino)propyl]-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O4/c1-3-26(18-8-5-4-6-9-18)13-7-12-24-21(28)17-10-11-19-20(16-17)25-23(30)27(22(19)29)14-15-31-2/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGSVWYPBCFPJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCOC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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